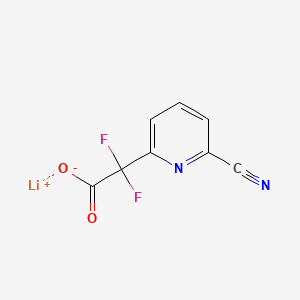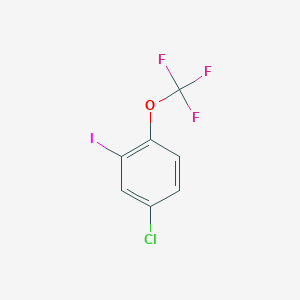
4-Chloro-2-iodo-1-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-iodo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3IO It is a halogenated aromatic compound featuring chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-2-iodo-1-(trifluoromethoxy)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-iodo-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s halogen atoms and trifluoromethoxy group can participate in various interactions, such as nucleophilic substitution or electrophilic aromatic substitution. These interactions are facilitated by the electron-withdrawing nature of the trifluoromethoxy group, which can influence the reactivity of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-iodo-4-(trifluoromethoxy)benzene: This compound has a similar structure but with different positions of the chlorine and iodine atoms.
4-Iodobenzotrifluoride: This compound lacks the chlorine atom but has a similar trifluoromethoxy group attached to the benzene ring.
Uniqueness
4-Chloro-2-iodo-1-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both chlorine and iodine atoms, along with the trifluoromethoxy group, provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C7H3ClF3IO |
|---|---|
Molecular Weight |
322.45 g/mol |
IUPAC Name |
4-chloro-2-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3ClF3IO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H |
InChI Key |
WVZLIIVODPKJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
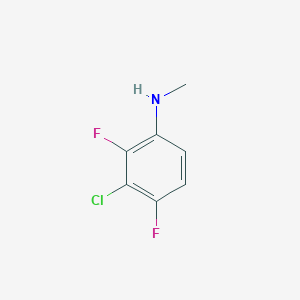
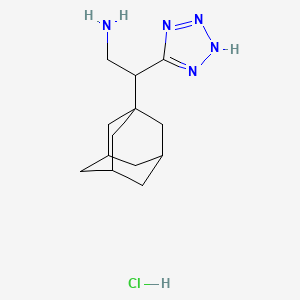
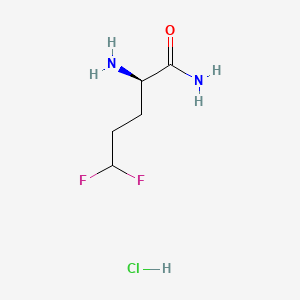
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
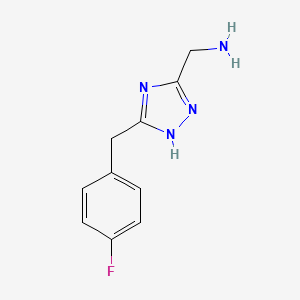
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)

